molecular formula C21H28N4O5S B10987915 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione

1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione

Cat. No.: B10987915
M. Wt: 448.5 g/mol
InChI Key: XFSPYMFDYIHWEJ-UHFFFAOYSA-N
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Description

1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methoxy-substituted tetrahydropyridoindole core with a piperazine moiety linked via a butanedione bridge. The presence of multiple functional groups makes it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

The synthesis of 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione involves several steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the tetrahydropyridoindole core: This step typically involves the cyclization of an appropriate precursor under acidic or basic conditions.

    Introduction of the methoxy group: This can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the piperazine moiety: This step involves the nucleophilic substitution of a suitable leaving group with piperazine.

    Formation of the butanedione bridge: This can be accomplished through a series of condensation reactions, often involving diketone precursors and appropriate catalysts.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Condensation: The diketone moiety can undergo condensation reactions with amines or hydrazines to form various heterocyclic compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to receptors: It can interact with various receptors in the body, modulating their activity and leading to physiological effects.

    Inhibiting enzymes: The compound may inhibit specific enzymes, affecting metabolic pathways and cellular processes.

    Modulating signaling pathways: It can influence signaling pathways involved in cell growth, differentiation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione can be compared with similar compounds, such as:

    1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-piperazin-1-ylbutane-1,4-dione: This compound lacks the methylsulfonyl group, which may affect its chemical reactivity and biological activity.

    This compound derivatives: Various derivatives with different substituents on the piperazine or indole moieties can be synthesized to study their structure-activity relationships.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H28N4O5S

Molecular Weight

448.5 g/mol

IUPAC Name

1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-(4-methylsulfonylpiperazin-1-yl)butane-1,4-dione

InChI

InChI=1S/C21H28N4O5S/c1-30-15-3-4-18-16(13-15)17-14-24(8-7-19(17)22-18)21(27)6-5-20(26)23-9-11-25(12-10-23)31(2,28)29/h3-4,13,22H,5-12,14H2,1-2H3

InChI Key

XFSPYMFDYIHWEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCC(=O)N4CCN(CC4)S(=O)(=O)C

Origin of Product

United States

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